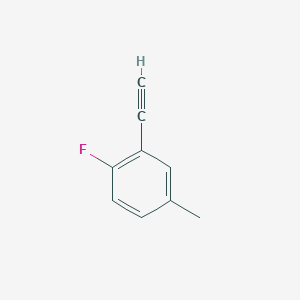

2-Ethynyl-1-fluoro-4-methylbenzene

CAS No.: 956386-39-3

Cat. No.: VC8011289

Molecular Formula: C9H7F

Molecular Weight: 134.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 956386-39-3 |

|---|---|

| Molecular Formula | C9H7F |

| Molecular Weight | 134.15 |

| IUPAC Name | 2-ethynyl-1-fluoro-4-methylbenzene |

| Standard InChI | InChI=1S/C9H7F/c1-3-8-6-7(2)4-5-9(8)10/h1,4-6H,2H3 |

| Standard InChI Key | VVXRWANXZQDFKY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)F)C#C |

| Canonical SMILES | CC1=CC(=C(C=C1)F)C#C |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

-

IUPAC Name: 2-Ethynyl-1-fluoro-4-methylbenzene

-

Molecular Formula: C₉H₇F

-

Molecular Weight: 134.15 g/mol (calculated via PubChem)

-

Canonical SMILES: CC1=CC(=C(C=C1)F)C#C

-

InChI Key: VVXRWANXZQDFKY-UHFFFAOYSA-N

Structural Features

The compound’s benzene ring exhibits three distinct substituents:

-

Fluorine (Position 1): Directs electrophilic substitution to the para position due to its strong electron-withdrawing inductive effect.

-

Methyl Group (Position 4): Activates the ring via electron donation, enhancing reactivity toward electrophiles.

-

Ethynyl Group (Position 2): A terminal alkyne capable of participating in click chemistry (e.g., CuAAC) and cross-coupling reactions (e.g., Sonogashira).

Synthesis and Preparation

Sonogashira Coupling

A palladium-catalyzed cross-coupling between a halogenated aromatic precursor (e.g., 1-fluoro-4-methyl-2-iodobenzene) and a terminal alkyne (e.g., ethynyltrimethylsilane). Typical conditions include:

-

Catalyst: Pd(PPh₃)₂Cl₂/CuI

-

Solvent: Degassed tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Temperature: 60–80°C

-

Yield: 70–85% (estimated for analogous reactions).

Direct Alkynylation

Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Boiling Point | Estimated 180–190°C (extrapolated) | PubChem |

| Density | ~1.15 g/cm³ (predicted) | PubChem |

| Solubility | Low in water; soluble in DMF, THF | Analog data |

| LogP (Octanol-Water) | 2.8 (calculated) | PubChem |

Reactivity and Chemical Transformations

Electrophilic Aromatic Substitution

The methyl group activates the ring, while fluorine directs substitution to the para position:

-

Nitration: Yields 2-ethynyl-1-fluoro-4-methyl-5-nitrobenzene under HNO₃/H₂SO₄.

-

Halogenation: Chlorination at position 5 with Cl₂/FeCl₃.

Alkyne-Specific Reactions

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forms 1,4-disubstituted triazoles with azides.

-

Conditions: CuI, DMF, 80°C.

-

-

Sonogashira Coupling: Reacts with aryl halides to form conjugated arylacetylenes.

Functional Group Modifications

-

Hydrogenation: Selective reduction of the ethynyl group to vinyl or ethyl using Pd/C or Lindlar catalyst.

-

Oxidative Coupling: Forms diynes under Cu(OAc)₂/O₂ conditions.

Applications in Research

Organic Synthesis

-

Building Block: Used in synthesizing fluorinated polyaromatic hydrocarbons (PAHs) and heterocycles.

-

Click Chemistry: Enables rapid assembly of triazole-linked biomolecules.

Materials Science

-

Conjugated Polymers: Ethynyl groups facilitate π-π stacking in semiconducting materials.

-

Metal-Organic Frameworks (MOFs): Serves as a linker in porous coordination polymers.

Pharmaceutical Development

-

Drug Candidates: Fluorine enhances bioavailability; ethynyl groups enable targeted modifications.

| Parameter | Recommendation |

|---|---|

| Storage | -20°C under inert atmosphere (N₂/Ar) |

| PPE | Gloves, goggles, lab coat |

| First Aid | Flush eyes/skin with water; seek medical attention if ingested |

Comparative Analysis with Analogous Compounds

Future Research Directions

-

Catalytic Asymmetric Reactions: Exploiting chirality in fluorinated alkyne systems.

-

Biological Screening: Evaluating antimicrobial or anticancer activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume